molecular formula C11H14O2 B3023638 2-Phenyltetrahydro-2H-pyran-4-OL CAS No. 132149-01-0

2-Phenyltetrahydro-2H-pyran-4-OL

Cat. No. B3023638
CAS RN: 132149-01-0
M. Wt: 178.23 g/mol
InChI Key: VPXLNWRTGPPGRS-UHFFFAOYSA-N
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Description

2-Phenyltetrahydro-2H-pyran-4-OL is a chemical compound that belongs to the class of organic compounds known as tetrahydropyrans. These compounds contain a pyran ring that has been fully hydrogenated, meaning that it contains no double bonds within the ring structure. The presence of a phenyl group and a hydroxyl group in the molecule suggests potential for interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of tetrahydropyran derivatives can involve various strategies. For instance, the synthesis of (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol was achieved through a one-pot reaction involving triethylsilyl (TES) removal, alkene isomerization, intramolecular conjugate addition, and ketal formation . Another example is the ultrasound-mediated condensation of amine with dehydroacetic acid to produce 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, which offers advantages such as shorter reaction times and higher yields .

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a 2-amino-4H-pyran derivative was determined by X-ray diffraction, revealing a distorted boat conformation for the pyran ring . Similarly, the structure of ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate was elucidated, showing the plane of the pyranone ring system forming a dihedral angle with the phenyl group .

Chemical Reactions Analysis

Tetrahydropyran derivatives can undergo various chemical reactions. For instance, the photochromic and redox properties of 2H-pyrano[3,2-c]chromen-5-one derivatives were investigated, revealing that compounds with phenyl groups at the 2-position can exist in both ring-opened and ring-closed forms . Additionally, the reaction of phenyltelluromethyl-tetrahydro-2H-pyran with organic halides was used to synthesize complexes with palladium(II) and platinum(II) .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyran derivatives can be diverse. For example, 2-amino-4H-pyrans are typically colorless to pale-yellow crystals with high melting points and solubility in various organic solvents . The crystal structure of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate showed intermolecular hydrogen bonding, which can influence the compound's physical properties . Vibrational spectroscopy studies on 2-amino-4H-pyran derivatives have revealed differences in hydrogen bonding strength and ring planarity, which can affect their chemical behavior .

Scientific Research Applications

Synthesis Intermediates

2-Phenyltetrahydro-2H-pyran-4-OL and its derivatives are used as intermediates in organic synthesis. A study demonstrated a high-yielding synthesis of 2-aryl-2,5-dihydro-2H-pyrans, which are convenient intermediates for the synthesis of C-aryl glycosides, using a Sonogashira–selenoetherification strategy (Brimble, Pavia, & Stevenson, 2002). Another research focused on the enzymatic resolution of tetrahydro-2H-pyran-2-ones, resulting in the formation of optically active derivatives and corresponding δ-hydroxypentanoic acid derivatives (Izumi, Tamura, & Akutsu, 1994).

Organic Light-Emitting Devices (OLEDs)

Pyran-containing compounds like this compound are explored for their potential in OLEDs. A study scrutinized the effects of charge trapping and polarization induced by doping molecules in OLEDs, using pyran-containing donor–acceptor dyes (Nüesch et al., 2005).

Photomerocyanine Formation

These compounds also play a role in the formation of photomerocyanine. Research illustrated the formation of novel merocyanine from a reaction involving 2H-naphtho[1,2-b]pyran (Aiken et al., 2014).

Conformational Analysis

Studies have utilized derivatives of this compound for conformational analysis of organic compounds. For instance, 4-arylflavan-3-ols, with structural features compatible with tetrahydropyrano[2,3-h]chromenes, were used to model the conformational behavior of related phlobatannins (Steynberg, Brandt, & Ferreira, 1991).

Chemical Reactivity and Synthesis

Several studies focus on the chemical reactivity and synthesis of 2H-pyran derivatives. This includes the synthesis of 2-amino-4H-pyrans, which are important for various applications including biological activity and as intermediates in organic synthesis (Litvinov & Shestopalov, 2011).

Safety and Hazards

Safety data sheets suggest that when handling 2-Phenyltetrahydro-2H-pyran-4-OL, adequate ventilation should be ensured and it should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

2-phenyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXLNWRTGPPGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438160
Record name 2-phenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82065-19-8
Record name 2-phenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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